molecular formula C14H26N2O4 B15311668 Methyl 2-(1-amino-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate

Methyl 2-(1-amino-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate

Cat. No.: B15311668
M. Wt: 286.37 g/mol
InChI Key: MOBCLNRGAVZONF-UHFFFAOYSA-N
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Description

Methyl 2-(1-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate is a complex organic compound that features a cyclohexyl ring substituted with an amino group and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydroxide or 4-dimethylaminopyridine (DMAP) to facilitate the protection and esterification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the free amine form of the compound.

Scientific Research Applications

Methyl 2-(1-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(1-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The cyclohexyl ring provides structural stability and can influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate is unique due to its specific combination of functional groups and structural features. The presence of both a Boc-protected amino group and a cyclohexyl ring makes it a versatile intermediate in organic synthesis and a valuable tool in biochemical research.

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

methyl 2-[1-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate

InChI

InChI=1S/C14H26N2O4/c1-13(2,3)20-12(18)16-10-5-7-14(15,8-6-10)9-11(17)19-4/h10H,5-9,15H2,1-4H3,(H,16,18)

InChI Key

MOBCLNRGAVZONF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(CC(=O)OC)N

Origin of Product

United States

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